Cas no 252209-96-4 (methyl 2-(3-aminophenyl)-2-methylpropanoate)

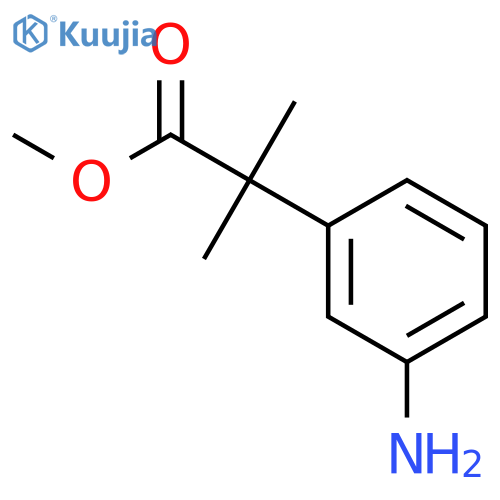

252209-96-4 structure

商品名:methyl 2-(3-aminophenyl)-2-methylpropanoate

CAS番号:252209-96-4

MF:C11H15NO2

メガワット:193.242303133011

MDL:MFCD20721323

CID:2126443

PubChem ID:18321638

methyl 2-(3-aminophenyl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(3-aminophenyl)-2-methylpropanoate

- CS-0450084

- AKOS026675798

- methyl 2-(3-aminophenyl)-2-methyl-propionate

- SCHEMBL1068045

- EN300-180839

- DA-07671

- 252209-96-4

- TS-02744

- RFTOFJJRLNMARC-UHFFFAOYSA-N

- methyl2-(3-aminophenyl)-2-methylpropanoate

- G79198

-

- MDL: MFCD20721323

- インチ: InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3

- InChIKey: RFTOFJJRLNMARC-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C1=CC(=CC=C1)N)C(=O)OC

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 52.3Ų

methyl 2-(3-aminophenyl)-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-180839-0.25g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 0.25g |

$723.0 | 2023-09-19 | ||

| Enamine | EN300-180839-1.0g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-180839-0.05g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 0.05g |

$660.0 | 2023-09-19 | ||

| Enamine | EN300-180839-2.5g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 2.5g |

$1539.0 | 2023-09-19 | ||

| Enamine | EN300-180839-5.0g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 5g |

$2277.0 | 2023-06-02 | ||

| Enamine | EN300-180839-0.5g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 0.5g |

$754.0 | 2023-09-19 | ||

| Enamine | EN300-180839-5g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 5g |

$2277.0 | 2023-09-19 | ||

| Enamine | EN300-180839-1g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 1g |

$785.0 | 2023-09-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X89975-250mg |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 95% | 250mg |

¥468.0 | 2023-09-05 | |

| Enamine | EN300-180839-10g |

methyl 2-(3-aminophenyl)-2-methylpropanoate |

252209-96-4 | 10g |

$3376.0 | 2023-09-19 |

methyl 2-(3-aminophenyl)-2-methylpropanoate 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

252209-96-4 (methyl 2-(3-aminophenyl)-2-methylpropanoate) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 13769-43-2(potassium metavanadate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬